Alizapride
Overview
Description
Alizapride is a dopamine antagonist that belongs to the benzamide family. It is primarily used as an antiemetic agent to prevent nausea and vomiting associated with medical procedures, surgeries, and cancer therapies . This compound demonstrates both prokinetic and antiemetic effects, making it effective in treating various kinds of nausea and vomiting, including postoperative nausea .
Mechanism of Action
Target of Action
Alizapride primarily targets the Dopamine D2 receptors . These receptors are found in the central nervous system (CNS) and play a crucial role in controlling the brain’s reward and pleasure centers .
Mode of Action
This compound acts as an antagonist at the D2 receptors . This antagonistic activity at the D2 receptors in the chemoreceptor trigger zone (CTZ) in the CNS prevents nausea and vomiting triggered by most stimuli .
Biochemical Pathways
Its antiemetic action is primarily due to its antagonistic activity at d2 receptors in the cns . This action prevents the triggering of nausea and vomiting, which are common responses to various stimuli .
Pharmacokinetics
It is known that this compound is eliminated renally and has a half-life of about 3 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of nausea and vomiting. By acting as an antagonist at the D2 receptors in the CNS, this compound prevents these receptors from triggering the physiological responses that lead to feelings of nausea and the act of vomiting .
Biochemical Analysis
Biochemical Properties
The anti-emetic action of Alizapride is due to its antagonist activity at D2 receptors in the chemoreceptor trigger zone (CTZ) in the central nervous system (CNS) . This action prevents nausea and vomiting triggered by most stimuli .
Cellular Effects
This compound’s effects on cells are primarily related to its interaction with D2 receptors. By acting as an antagonist at these receptors, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to D2 receptors, where it acts as an antagonist . This binding interaction inhibits the normal function of these receptors, leading to changes in cell signaling and potentially influencing gene expression .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to the metabolism of dopamine, given its role as a dopamine antagonist
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of alizapride hydrochloride involves several steps:
Preparation of Intermediate 2-Methoxy-4-Amino-5-Nitrobenzoic Acid: This intermediate is synthesized through nitration and reduction reactions.
Preparation of Intermediate Sodium 2-Methoxy-4-Acetamino-5-Nitrobenzoate: This involves acetylation and subsequent conversion to the sodium salt.
Preparation of Intermediate 2-Methoxy-4,5-Diaminobenzoic Acid: This is achieved through reduction reactions.
Preparation of Intermediate 5-Methoxy-6-Carboxyl Benzotriazole: This involves cyclization reactions.
Preparation of Intermediate 5-Methoxy-6-Methoxycarbonyl Benzotriazole: This is achieved through esterification reactions.
Preparation of this compound Hydrochloride: The final product is obtained through condensation reactions with N-allyl-2-amine
Industrial Production Methods: The industrial production of this compound hydrochloride follows similar synthetic routes but is optimized for high yield, simple operation, and minimal pollution .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and amino groups.
Reduction: Reduction reactions are involved in the preparation of intermediates.
Substitution: Substitution reactions are common in the synthesis of intermediates and the final product.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used.
Reduction: Hydrogen gas and palladium on carbon are typical reagents.
Acetylation: Acetic anhydride is used for acetylation reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions.
Esterification: Methanol and sulfuric acid are used for esterification reactions.
Major Products Formed:
Intermediates: Various intermediates such as 2-methoxy-4-amino-5-nitrobenzoic acid, 2-methoxy-4,5-diaminobenzoic acid, and 5-methoxy-6-methoxycarbonyl benzotriazole.
Final Product: this compound hydrochloride
Scientific Research Applications
Alizapride has several scientific research applications:
Chemistry: Used as a model compound in studying dopamine antagonists and their synthesis.
Biology: Investigated for its effects on dopamine receptors and related pathways.
Medicine: Primarily used as an antiemetic agent in clinical settings. .
Industry: Utilized in the pharmaceutical industry for the production of antiemetic medications
Comparison with Similar Compounds
Metoclopramide: Structurally related to alizapride and also a dopamine antagonist with prokinetic and antiemetic effects.
Domperidone: Another dopamine antagonist used as an antiemetic.
Phenothiazines: A class of antipsychotic drugs with antiemetic properties.
Uniqueness of this compound:
Superior Antiemetic Activity: this compound has shown superior antiemetic activity compared to metoclopramide and phenothiazines when used alone.
Selective Central Action: this compound’s selective action on central dopamine receptors makes it effective in preventing nausea and vomiting.
Properties
IUPAC Name |
6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-2H-benzotriazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEYRUGYKHXGFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866755 | |
Record name | Alizapride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alizapride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015494 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.95e-01 g/L | |
Record name | Alizapride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015494 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59338-93-1 | |
Record name | Alizapride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59338-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alizapride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alizapride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alizapride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015494 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139 °C | |
Record name | Alizapride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015494 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of alizapride?
A1: this compound exerts its antiemetic effect primarily by acting as a dopamine receptor antagonist at the chemoreceptor trigger zone (CTZ). [] This action helps to suppress nausea and vomiting reflexes.
Q2: What is the molecular formula and weight of this compound?
A2: this compound hydrochloride has the molecular formula C19H25ClN4O3 and a molecular weight of 392.89 g/mol.
Q3: How does the structure of this compound relate to its antiemetic potency compared to similar compounds?
A3: this compound is a methoxy-2-benzamide derivative. It exhibits greater potency as an antagonist of apomorphine-induced emesis in dogs compared to its parent compound, metoclopramide. [] This suggests that the structural modifications in this compound contribute to its enhanced antiemetic activity.
Q4: Can this compound be included in more complex infusions for pain and nausea management, and what is its stability in such formulations?
A4: A study investigating the stability of an infusion containing paracetamol, this compound, ketorolac, and tramadol in glass bottles at 5 ± 3°C revealed that while ketorolac and this compound remained stable for 35 days, tramadol's stability was 28 days, and paracetamol degraded much faster, falling below 90% of its initial concentration after just 7 days. [] This highlights the importance of considering the stability of individual components when formulating multi-drug infusions.
Q5: What is the pharmacokinetic profile of this compound in children undergoing chemotherapy?
A5: A study on children aged 1 month to 15 years receiving chemotherapy found that this compound exhibited a decrease in plasma clearance expressed per unit of body weight with age after a single 4 mg/kg infusion. [] This suggests that dosage adjustments might be necessary in pediatric populations based on age and body weight.
Q6: How does the administration regimen of this compound affect its pharmacokinetic parameters?
A6: Studies on the pharmacokinetics of high-dose intravenous this compound (16 mg/kg) for the prevention of cisplatin-induced emesis revealed a biexponential plasma decay pattern. [] Shortening the interval between injections led to an increase in drug exposure during the first 6 hours after cisplatin infusion. This finding highlights the potential impact of administration frequency on this compound's efficacy.
Q7: How effective is this compound in preventing postoperative nausea and vomiting (PONV) compared to other antiemetics?
A7: Studies comparing this compound to other antiemetics like ondansetron have yielded mixed results. While one study found no evidence to support the non-inferiority of this compound 100 mg compared to ondansetron 4 mg for intraoperative prophylaxis of PONV, [] other studies have shown comparable efficacy in preventing PONV in patients undergoing gynecological laparoscopy. [] The efficacy might be influenced by factors like the type of surgery, patient characteristics, and the chosen antiemetic regimen.
Q8: How effective is this compound in controlling vomiting in infants and children?
A8: In an open trial involving 49 infants and children with vomiting associated with various conditions, oral this compound at 3 mg/kg/day led to complete resolution of vomiting in 71.4% of the patients. [] This suggests that this compound can be a valuable therapeutic option for managing vomiting in pediatric populations.
Q9: What analytical techniques have been employed to study the metabolic fate of this compound?
A9: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to investigate the in vitro metabolic fate of this compound. [] This technique allows for the identification and characterization of metabolites, providing insights into the drug's metabolic pathways and potential for forming reactive metabolites.
Q10: When was this compound first introduced, and what were its initial applications?
A10: this compound was developed as a dopamine receptor antagonist with potent antiemetic properties. Early studies in the 1980s explored its use in managing chemotherapy-induced nausea and vomiting (CINV), particularly in cases involving cisplatin. [, ] It was also investigated for its potential in preventing postoperative nausea and vomiting (PONV) and treating vomiting in infants and children.
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